molecular formula C20H21N3O2S B2834995 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 851131-88-9

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2834995
CAS No.: 851131-88-9
M. Wt: 367.47
InChI Key: AMWJOHFZGHDYIH-UHFFFAOYSA-N
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Description

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

The synthesis of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves several steps. One common method includes the reaction of 3,5-dimethylphenylamine with glyoxal and ammonia to form the imidazole ring. This intermediate is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities and disrupting cellular processes. Additionally, the compound can interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern on the imidazole ring and the presence of both sulfanyl and methoxy groups. Similar compounds include:

These compounds share the imidazole core but differ in their substitution patterns and specific biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-10-15(2)12-17(11-14)23-9-8-21-20(23)26-13-19(24)22-16-4-6-18(25-3)7-5-16/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWJOHFZGHDYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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